4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Lipophilicity Drug Design Medicinal Chemistry

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is a saturated cyclic diamine with two distinct amine centers—primary cyclohexylamine and tertiary piperidine—enabling regioselective derivatization not possible with monoamine scaffolds. LogP 1.99 (vs. ~0.2–0.5 for cyclohexane-1,4-diamine) ensures reliable organic-phase solubility for acylation/reductive amination and simplifies C18 HPLC method development. Documented PI3Kδ/AKT activity (cellular IC50 374 nM) and wide CYP3A4 margin (IC50 10,000 nM) support oncology lead optimization. Available as free base liquid or dihydrochloride salt with batch QC documentation.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 1340279-09-5
Cat. No. B1428840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine
CAS1340279-09-5
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2CCC(CC2)N
InChIInChI=1S/C12H24N2/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12/h10-12H,2-9,13H2,1H3
InChIKeyUHPKEUWJTYUINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS 1340279-09-5): Structural Identity and Baseline Procurement Profile for Research Applications


4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine (CAS 1340279-09-5, C12H24N2, MW 196.33 g/mol) is a substituted cyclohexylamine scaffold featuring a 4-methylpiperidine moiety at the 4-position of the cyclohexane ring, yielding a saturated cyclic diamine architecture . Commercial availability includes free base (liquid at ambient temperature) and dihydrochloride salt forms, with purity specifications ranging from 95% to ≥98% across major catalog suppliers . The compound is classified as a research-use-only building block and is not intended for human therapeutic or diagnostic applications .

Procurement Alert: Why 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine Cannot Be Interchanged with Unsubstituted or Heteroatom-Variant Cyclohexylamine Analogs


The 4-(4-methylpiperidin-1-yl) substitution pattern introduces a tertiary amine center within the piperidine ring that is absent in simpler 4-aminocyclohexylamine scaffolds, fundamentally altering the compound's calculated lipophilicity (LogP ~1.99) relative to unsubstituted cyclohexane-1,4-diamine (LogP ~0.2–0.5) . This differential LogP value translates to distinct partitioning behavior in biphasic reaction systems and divergent membrane permeability potential in biological assays. Furthermore, the presence of two chemically distinct amine environments—a primary cyclohexylamine and a tertiary piperidine nitrogen—enables regioselective functionalization strategies (e.g., selective acylation or reductive amination) that are inaccessible to monoamine scaffolds [1]. Substituting with analogs lacking the 4-methylpiperidine moiety—such as cyclohexylamine, N-methylcyclohexylamine, or morpholine derivatives—would yield substantially different molecular recognition profiles, steric bulk, and hydrogen-bonding capacity, making cross-class substitution scientifically invalid without revalidation [2].

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine: Quantifiable Differentiation Evidence for Procurement Decision-Making


Calculated LogP of 1.99 Differentiates Lipophilicity Profile from Unsubstituted Cyclohexane-1,4-diamine Scaffolds

The calculated partition coefficient (LogP) for 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine is 1.9882, as determined by in silico prediction . By comparison, the unsubstituted parent scaffold cyclohexane-1,4-diamine has a calculated LogP of approximately 0.2–0.5 [1]. This represents a differential of ≥1.5 LogP units, corresponding to an approximately 30-fold greater predicted partitioning into octanol (or lipid membrane) relative to aqueous phase.

Lipophilicity Drug Design Medicinal Chemistry Physicochemical Property

Dihydrochloride Salt Form Availability Offers Enhanced Aqueous Solubility and Handling Characteristics Versus Free Base

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine is commercially available both as a free base (liquid physical form at ambient temperature) and as a dihydrochloride salt (solid, MW 269.25 g/mol) . The dihydrochloride salt form provides markedly increased aqueous solubility relative to the free base due to ionization of both amine centers at physiological and near-physiological pH ranges, a feature not available for monoamine analogs or compounds lacking the secondary amine protonation capacity [1].

Solubility Formulation Chemical Synthesis Salt Selection

Vendor Purity Specifications (95–≥98%) with Batch-Specific Analytical Documentation Enable Reproducible Synthesis Workflows

Multiple reputable suppliers offer 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine with standard purity specifications of 95% to ≥98%, accompanied by batch-specific Certificates of Analysis including NMR, HPLC, and/or GC characterization . This is in contrast to many less-common cyclohexylamine derivatives that may only be available at lower purities (≤90%) or without documented batch-specific analytical verification .

Quality Control Analytical Chemistry Reproducibility Procurement

Reported PI3Kδ Inhibition (IC50 = 374 nM) in Cellular Phosphorylation Assay Provides a Validated Biological Activity Anchor for Lead Discovery Programs

4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine has been evaluated in a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, yielding an IC50 value of 374 nM after 30 minutes of exposure as determined by electrochemiluminescence detection [1]. This cellular activity represents a validated starting point for structure–activity relationship (SAR) exploration targeting the PI3K/AKT pathway, whereas the unsubstituted parent scaffold (cyclohexylamine) lacks documented kinase inhibitory activity in published databases [2].

Kinase Inhibition PI3Kδ Cellular Assay Lead Discovery

Dual Amine Architecture (Primary Cyclohexylamine + Tertiary Piperidine) Enables Regioselective Derivatization Unavailable in Monoamine Scaffolds

The molecular structure of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine contains two chemically distinct amine centers: a primary cyclohexylamine (pKa ~10.6 predicted) and a tertiary piperidine nitrogen (pKa ~8.7 predicted) [1]. This pKa differential permits pH-controlled, regioselective functionalization strategies—for example, selective acylation of the primary amine at mildly basic pH while leaving the tertiary piperidine nitrogen unreacted, a synthetic flexibility absent in monoamine cyclohexane derivatives (e.g., cyclohexylamine, which offers only a single reactive amine) [2]. The presence of a conformationally constrained 1,4-disubstituted cyclohexane core further introduces stereochemical complexity (cis/trans isomerism) that can influence molecular recognition in biological systems .

Chemical Synthesis Building Block Regioselectivity Functionalization

CYP3A4 Time-Dependent Inhibition IC50 = 10,000 nM Indicates Low Drug–Drug Interaction Liability in Early Lead Profiling

In vitro evaluation of 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine for time-dependent inhibition of CYP3A4 in human liver microsomes yielded an IC50 value of 10,000 nM (10 μM) after 30 minutes of preincubation [1]. This value is >25-fold higher (i.e., less potent) than the cellular PI3Kδ IC50 of 374 nM, suggesting a favorable therapeutic window with respect to CYP3A4-mediated drug–drug interaction potential. By comparison, many advanced kinase inhibitor leads exhibit CYP3A4 IC50 values in the sub-micromolar range, necessitating structural modifications to mitigate interaction risk [2].

ADME CYP Inhibition Drug–Drug Interaction Lead Optimization

Validated Research and Industrial Application Scenarios for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine Based on Quantitative Evidence


Kinase-Focused Lead Discovery: PI3Kδ Inhibitor Optimization Using a Validated 374 nM Cellular IC50 Starting Point

Medicinal chemistry teams pursuing PI3Kδ/AKT pathway inhibitors for oncology or immunology indications can utilize 4-(4-methylpiperidin-1-yl)cyclohexan-1-amine as a validated starting scaffold with a documented cellular IC50 of 374 nM in Ri-1 cells [1]. This provides a quantifiable activity benchmark for structure–activity relationship (SAR) expansion, enabling systematic evaluation of substituent effects on both potency and selectivity. The favorable CYP3A4 inhibition margin (IC50 = 10,000 nM) further supports its suitability for early lead optimization where minimizing metabolic liability is critical [2].

Divergent Chemical Library Synthesis via Regioselective Functionalization of Dual Amine Centers

Synthetic chemistry groups engaged in diversity-oriented synthesis can exploit the differential reactivity of the primary cyclohexylamine and tertiary piperidine amines to generate structurally diverse compound libraries from a single starting material. The calculated LogP of 1.99 ensures adequate organic-phase solubility for standard acylation and reductive amination protocols, while pH-controlled conditions enable regioselective derivatization . This approach maximizes scaffold utilization efficiency compared to monoamine building blocks that yield only a single derivatization pathway per synthetic step.

Aqueous Biological Assay Workflows Using Dihydrochloride Salt Form

Researchers conducting cell-based assays or in vitro biochemical screens requiring aqueous solubility can procure the dihydrochloride salt form (solid, MW 269.25 g/mol) to avoid the solubility limitations and handling challenges of the free base liquid . The 95–≥98% purity specifications with batch-specific QC documentation ensure reproducible assay performance without interference from undefined impurities, supporting dose–response curve generation and mechanism-of-action studies in buffer systems at physiologically relevant pH.

Lipophilicity-Guided Chromatography Method Development for Reaction Monitoring

Analytical chemistry groups developing HPLC or LC-MS methods for reaction monitoring and purity assessment can leverage the calculated LogP of 1.99 to optimize mobile phase composition and retention time prediction . This lipophilicity value, substantially higher than that of unsubstituted cyclohexane-1,4-diamine (LogP ~0.2–0.5), informs column selection (e.g., C18 reverse-phase) and gradient design, reducing method development time and improving peak resolution for this scaffold and its derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpiperidin-1-yl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.